20‑Fold Uterotrophic Potency Advantage of Dinordrin I Over Anordrin in Rat Bioassay
In a rat uterotrophic activity bioassay, Dinordrin I (tested as the dipropionate) exhibited approximately 20‑fold greater potency than Anordrin, the 19‑methyl analog [REFS‑1]. The slope of the dose‑response curve for ethynylestradiol differed significantly from those of Dinordrin I, Dinordrin II, and Anordrin, precluding direct potency estimates against the estrogen standard, but the relative potency between Dinordrin I and Anordrin was clearly established [REFS‑1]. A subsequent patent also described Dinordrin as approximately 10 times more potent than Anordrin, corroborating the potency advantage [REFS‑2].
| Evidence Dimension | Uterotrophic Potency (relative) |
|---|---|
| Target Compound Data | Dinordrin I (dipropionate): ~20‑fold more potent than Anordrin |
| Comparator Or Baseline | Anordrin (dipropionate): reference potency = 1 |
| Quantified Difference | ~20‑fold higher potency |
| Conditions | Rat uterotrophic bioassay; oral administration; comparison of dose‑response curves |
Why This Matters
For researchers requiring a high‑potency implantation inhibitor, Dinordrin I offers substantially greater efficacy per unit dose, enabling lower dosing regimens or enhanced experimental sensitivity.
- [1] Crabbé P, Fillion H, Letourneaux Y, Diczfalusy E, Aedo AR, Goldzieher JW, Shaikh AA, Castracane VD. Chemical synthesis and bioassay of anordrin and dinordrin I and II. Steroids. 1979 Jan;33(1):85-96. doi:10.1016/s0039-128x(79)80008-2 View Source
- [2] Crabbe P, Bieber L, Nassim B. Process for synthesizing A-nor and A-nor-18-homo-steroids. U.S. Patent 4,309,565, issued 1982. View Source
